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Executive Summary
The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor, has long been a

focal point in HIV research due to its role as a primary co-receptor for viral entry into host cells.

However, a growing body of evidence illuminates the multifaceted role of CCR5 in a spectrum

of pathologies beyond infectious diseases. This technical guide provides a comprehensive

overview of CCR5's involvement in oncology, graft-versus-host disease (GVHD),

neuroinflammatory disorders, metabolic conditions, and liver diseases. It details the underlying

signaling pathways, presents quantitative data on receptor expression and therapeutic efficacy,

and provides established experimental protocols for studying CCR5 function. This document

aims to serve as a critical resource for researchers and drug development professionals

exploring the therapeutic potential of targeting CCR5 in non-HIV indications.

The Expanding Role of CCR5 in Pathophysiology
CCR5 is expressed on various immune cells, including T cells, macrophages, dendritic cells,

and microglia, as well as on certain cancer cells.[1][2] Its primary endogenous ligands are the

chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2][3] The interaction of

these chemokines with CCR5 orchestrates the migration and activation of immune cells to sites

of inflammation and tissue injury. This fundamental role in immune trafficking underlies its

involvement in a diverse range of diseases.
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Oncology
In the context of cancer, the CCR5/CCL5 axis plays a pivotal role in tumor progression,

metastasis, and immune evasion.[1] Ectopic expression of CCR5 on cancer cells can promote

proliferation, invasion, and migration.[4][5] Furthermore, CCR5 is instrumental in recruiting

regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor

microenvironment, thereby fostering an immunosuppressive milieu that allows cancer cells to

evade immune surveillance.[1]

Triple-Negative Breast Cancer (TNBC): Over 95% of TNBC tumors express CCR5, and its

expression is associated with a poor prognosis.[6] Studies have shown that a subpopulation of

TNBC cells with high CCR5 expression are more invasive.[7] In locally advanced TNBC, high

CCR5 expression on tumor cells (in ≥50% of cells) was observed in 54% of cases and was

associated with a poorer response to chemotherapy.[8]

Glioblastoma (GBM): CCR5 is highly expressed in GBM patient tissues compared to normal

brain tissue, and its expression correlates with glioma grade and poor patient survival.[4][5] In

about 50% of GBM cases, CCR5 was expressed in approximately 30% of the tumor cells.[9]

The CCL5/CCR5 axis promotes GBM cell proliferation and invasion.[4][5]

Graft-versus-Host Disease (GVHD)
GVHD, a major complication of allogeneic hematopoietic stem cell transplantation (allo-HCT),

is driven by donor T cells attacking recipient tissues. CCR5 is highly expressed on alloreactive

T cells and is crucial for their trafficking to GVHD target organs such as the skin, liver, and gut.

[8][10] Infiltrating lymphocytes in the skin of patients with acute GVHD are predominantly

CCR5+ T cells.[10] Following allo-HCT, the percentage of donor CD3+ T cells expressing

CCR5 can peak at approximately 36.7% around day 4.[11]

Neuroinflammatory Disorders
CCR5 is expressed on microglia, the resident immune cells of the central nervous system

(CNS), and its expression is upregulated in various neuroinflammatory conditions.[12][13] The

activation of CCR5 on microglia can lead to the release of pro-inflammatory cytokines and

contribute to neuronal damage.[12] Targeting CCR5 has shown neuroprotective benefits in

preclinical models of traumatic brain injury (TBI) and has been implicated in conditions like HIV-

associated neurocognitive disorders (HAND).[14][15]
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Metabolic Diseases
Recent studies have highlighted the role of CCR5 in obesity-induced adipose tissue

inflammation and insulin resistance. CCR5 is involved in the recruitment of macrophages to

adipose tissue and influences their polarization towards a pro-inflammatory M1 phenotype.

Liver Diseases
The CCR5/CCL5 axis is implicated in the pathogenesis of various liver diseases, including non-

alcoholic steatohepatitis (NASH) and liver fibrosis. CCR5 is involved in the recruitment of

inflammatory cells to the liver, contributing to tissue damage and disease progression.

Therapeutic Strategies: Targeting CCR5
The validation of CCR5 as a therapeutic target in HIV has paved the way for the development

and repurposing of CCR5 antagonists for other indications. These antagonists can be broadly

categorized into small molecules and monoclonal antibodies.

Small Molecule Antagonists: These molecules, such as Maraviroc and Vicriviroc, are

allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of

CCR5, preventing the conformational changes required for ligand binding and subsequent

signaling.[3][16]

Monoclonal Antibodies: Leronlimab is a humanized monoclonal antibody that binds to the

extracellular domains of CCR5, effectively blocking ligand interaction.

Quantitative Data
Ligand and Antagonist Binding Affinities for CCR5
The following table summarizes the binding affinities (IC50 or Ki) of various natural ligands and

therapeutic antagonists for the CCR5 receptor.
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Ligand/Anta
gonist

Assay Type
Cell/Membr
ane Source

IC50 (nM) Ki (nM)
Reference(s
)

Natural

Ligands

CCL3 (MIP-

1α)

Radioligand

Binding

HEK-293 cell

membrane
3.3 [12][17]

CCL4 (MIP-

1β)

Radioligand

Binding

HEK-293 cell

membrane
7.2 [12][17]

CCL5

(RANTES)

Radioligand

Binding

HEK-293 cell

membrane
5.2 [12][17]

Small

Molecule

Antagonists

Maraviroc
Radioligand

Binding

CCR5

Membranes
0.18 [14]

Radioligand

Binding (vs.

[¹²⁵I]-

RANTES)

CHO/CCR5

cells
1.4 1.1 [18]

Vicriviroc
Radioligand

Binding

CCR5

Membranes
0.40 [14]

Competitive

Binding

CCR5-

expressing

cells

2.1 [16]

TAK-779

Radioligand

Binding (vs.

[¹²⁵I]-

RANTES)

CHO/CCR5

cells
1.4 1.1 [10][18]

Radioligand

Binding (vs.

[¹²⁵I]-hIP-10)

mCXCR3 369 [19]
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Aplaviroc
sub-

nanomolar
[20]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Preclinical and Clinical Efficacy of CCR5 Antagonists
The following tables summarize key efficacy data for CCR5 antagonists in non-HIV indications

from preclinical and clinical studies.

Table 2.1: Preclinical Efficacy of CCR5 Antagonists in Cancer Models

Antagonist Cancer Model
Efficacy
Endpoint

Result Reference(s)

Leronlimab
Murine xenograft

model of TNBC

Reduction in lung

metastasis

>98% reduction

at 8 weeks
[16][21][22]

Maraviroc

Acute

Lymphoblastic

Leukemia (ALL)

cell lines

Inhibition of cell

proliferation

(IC50)

5-10 µM [11]

Induction of

apoptosis

(TUNEL assay)

Increase from

4.7% to 89.6%
[11]

Table 2.2: Clinical Efficacy of Maraviroc in GVHD Prophylaxis
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Clinical Trial
Patient
Population

Efficacy
Endpoint

Result Reference(s)

Phase II Study

Reduced-

intensity

unrelated donor

allo-HCT

Grade II-IV acute

GVHD at day

180

22% [21][23]

Grade III-IV

acute GVHD at

day 180

5% [21][23]

Moderate-severe

chronic GVHD at

1 year

8% [21][23]

Phase I/II Study

High-risk

hematologic

malignancies

Grade II-IV acute

GVHD at day

100

14.7% [24]

Table 2.3: Clinical Efficacy of Maraviroc in Neuroinflammatory Conditions

Clinical Trial
Patient
Population

Efficacy
Endpoint

Result Reference(s)

Pilot RCT

Virally

suppressed HIV-

associated

neurocognitive

disorder (HAND)

Change in global

neurocognitive z-

score

Large effect size

improvement at 6

months (d=0.77);

moderate effect

at 12 months

(d=0.55)

[13][25]

Open-label study

HIV patients with

neurocognitive

impairment

Change in CSF

TNF-α

Trend towards

reduction

(median 0.51 to

0.35 pg/mL)

[26]

Experimental Protocols
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Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand or the inhibitory

constant (Ki) of a test compound for CCR5.

Materials:

Cell membranes expressing CCR5 (e.g., from CHO or HEK293 cells)

Radiolabeled ligand (e.g., [¹²⁵I]-CCL5 or [³H]-Maraviroc)

Unlabeled test compounds

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

Scintillation cocktail

Scintillation counter

96-well plates

Filter manifold

Procedure:

Membrane Preparation: Prepare cell membranes expressing CCR5 by homogenization and

differential centrifugation. Determine protein concentration using a standard assay (e.g.,

BCA).

Assay Setup: In a 96-well plate, add the following in order:

Binding buffer

Unlabeled test compound at various concentrations (for competition assays) or buffer (for

saturation assays).
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Radiolabeled ligand at a fixed concentration (for competition assays) or increasing

concentrations (for saturation assays).

Cell membrane preparation.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90

minutes) to reach equilibrium.

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-

soaked glass fiber filters using a cell harvester.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis:

Saturation Binding: Plot specific binding (total binding - non-specific binding) against the

concentration of the radioligand. Analyze the data using non-linear regression to

determine the Kd and Bmax (maximal number of binding sites).

Competition Binding: Plot the percentage of specific binding against the log concentration

of the unlabeled test compound. Determine the IC50 value and calculate the Ki using the

Cheng-Prusoff equation.[27]

Calcium Flux Assay
Objective: To measure the activation of CCR5 by ligands through the mobilization of

intracellular calcium.

Materials:

Cells expressing CCR5 (e.g., CHO-K1 or primary cells)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
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Pluronic F-127

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

Test ligands (agonists and antagonists)

Positive control (e.g., ionomycin)

96-well black, clear-bottom plates

Fluorescence microplate reader with kinetic reading capabilities and automated injectors

Procedure:

Cell Plating: Seed CCR5-expressing cells into a 96-well black, clear-bottom plate and culture

until they form a confluent monolayer.

Dye Loading:

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in

assay buffer.

Remove the culture medium from the cells and add the dye loading solution.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

Washing: Gently wash the cells with assay buffer to remove excess dye.

Assay Measurement:

Place the plate in the fluorescence microplate reader.

Record a baseline fluorescence reading for a set period.

Use the automated injector to add the test ligand (agonist).

Immediately begin kinetic reading of fluorescence intensity over time.
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For antagonist testing, pre-incubate the cells with the antagonist before adding the

agonist.

Data Analysis:

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline

fluorescence from the peak fluorescence after ligand addition.

Normalize the data to the response of a positive control (e.g., ionomycin) or express as a

percentage of the maximal response.

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for

antagonists).

Chemotaxis Assay
Objective: To assess the ability of cells to migrate in response to a CCR5 ligand.

Materials:

Cells expressing CCR5 (e.g., primary T cells, cancer cell lines)

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

CCR5 ligand (chemoattractant)

Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)

24-well plates

Cell counting solution (e.g., Calcein AM or trypan blue)

Fluorescence plate reader or microscope

Procedure:

Cell Preparation: Resuspend the cells in chemotaxis medium at a specific concentration.

Assay Setup:
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Add chemotaxis medium containing the CCR5 ligand (chemoattractant) to the lower

chamber of the 24-well plate.

Add chemotaxis medium without the ligand to control wells.

Place the Transwell inserts into the wells.

Add the cell suspension to the upper chamber of the Transwell inserts.

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell

migration (e.g., 2-4 hours).

Quantification of Migrated Cells:

Carefully remove the Transwell inserts.

Wipe the upper surface of the membrane with a cotton swab to remove non-migrated

cells.

Quantify the number of cells that have migrated to the lower chamber. This can be done

by:

Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the

fluorescence in a plate reader.

Fixing and staining the membrane and counting the migrated cells under a microscope.

Directly counting the cells in the lower chamber using a hemocytometer or an

automated cell counter.

Data Analysis:

Calculate the chemotactic index by dividing the number of cells that migrated towards the

chemoattractant by the number of cells that migrated towards the medium alone.

Generate dose-response curves to determine the optimal concentration of the

chemoattractant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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